molecular formula C26H20BrNO2 B11101188 (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one

(2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11101188
M. Wt: 458.3 g/mol
InChI Key: HZWCSMIUXXTHAF-NTCAYCPXSA-N
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Description

The compound (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core substituted with a bromo group, a methyl group, and a phenyl group, along with a methoxyphenylprop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Aldol Condensation: The final step involves the aldol condensation between the quinoline derivative and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the prop-2-en-1-one moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the quinoline core can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology

Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar biological activities.

Medicine

Industry

The compound might find applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The bromo and methoxy groups might enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

The unique combination of substituents in (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C26H20BrNO2

Molecular Weight

458.3 g/mol

IUPAC Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H20BrNO2/c1-17-25(23(29)15-12-18-8-6-7-11-24(18)30-2)26(19-9-4-3-5-10-19)21-16-20(27)13-14-22(21)28-17/h3-16H,1-2H3/b15-12+

InChI Key

HZWCSMIUXXTHAF-NTCAYCPXSA-N

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4OC

Origin of Product

United States

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